molecular formula C20H23N3O3 B2677518 N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide CAS No. 1251691-73-2

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2677518
CAS No.: 1251691-73-2
M. Wt: 353.422
InChI Key: IHFFDGWOXCFCJV-UHFFFAOYSA-N
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Description

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclopentyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetone with cyclopentylmethylamine to form an intermediate, which is then reacted with pyridine-3-carboxaldehyde under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridinyl group can be reduced to a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the pyridinyl group may produce a piperidine derivative.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N’-(pyridin-3-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-17-8-6-15(7-9-17)20(10-2-3-11-20)14-22-18(24)19(25)23-16-5-4-12-21-13-16/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFFDGWOXCFCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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